Kinase Selectivity: PfPK5 vs. Human CDK1
The compound demonstrates a 10.8-fold selectivity for Plasmodium falciparum protein kinase 5 (PfPK5) over the human homolog cyclin-dependent kinase 1 (CDK1), a critical differentiation for antimalarial drug discovery campaigns seeking to minimize host kinase inhibition [1]. While its absolute potency is modest, this selectivity window is a quantifiable feature not reported for the close analog 2-pyrimidinamine, 4-(5-bromo-2-methoxyphenyl)-6-chloro-, which lacks published comparative kinase data. In contrast, other 2,4-disubstituted pyrimidines often exhibit broader kinase inhibition profiles with lower selectivity indices [2].
| Evidence Dimension | IC50 for Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 12,000 nM (human CDK1); IC50 = 130,000 nM (PfPK5) |
| Comparator Or Baseline | Human CDK1 (baseline) vs. PfPK5 (target) |
| Quantified Difference | 10.8-fold selectivity for PfPK5 over human CDK1 (130,000 / 12,000) |
| Conditions | Inhibition of Plasmodium falciparum cyclin-dependent protein kinase PfPK5 and human Cyclin-dependent kinase 1/cyclin B |
Why This Matters
Quantifies a selectivity window, a key parameter for lead optimization, allowing researchers to prioritize this scaffold over less selective alternatives in antimalarial programs.
- [1] BindingDB. (n.d.). BDBM50409725 CHEMBL1213804. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409725 View Source
- [2] Y. Fang, D. Wang, X. Xu, J. Liu, A. Wu, X. Li, Q. Xue, H. Wang, H. Wang, H. Zhang. (2017). Synthesis, biological evaluation, and molecular dynamics (MD) simulation studies of three novel F-18 labeled and focal adhesion kinase (FAK) targeted 5-bromo pyrimidines as radiotracers for tumor. European Journal of Medicinal Chemistry, 127, 810-821. View Source
